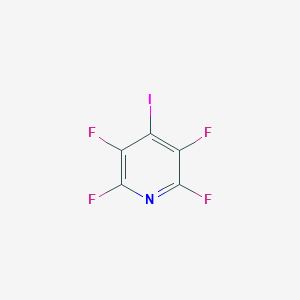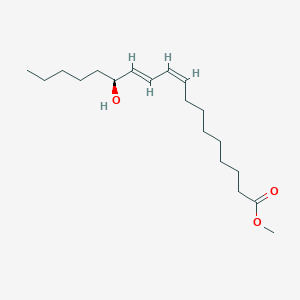
2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Cyclohexylethyl compounds are a class of organic compounds that contain a cyclohexyl group (a six-membered carbon ring) and an ethyl group (a two-carbon chain). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
The synthesis of cyclohexylethyl compounds often involves the reaction of cyclohexane with an appropriate ethyl compound. For example, 2-Cyclohexylethanol can be synthesized from the reaction of cyclohexane and ethylene oxide .Molecular Structure Analysis
The molecular structure of cyclohexylethyl compounds is characterized by the presence of a cyclohexyl group and an ethyl group. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Cyclohexylethyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions. For example, 2-Cyclohexylethyl bromide can be used as a starting material for the synthesis of other compounds .Physical And Chemical Properties Analysis
Cyclohexylethyl compounds typically have moderate to high boiling points and are often liquids at room temperature. They are generally soluble in organic solvents but have low solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibitory Activity
2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have been studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Catalysis in Chemical Synthesis
This compound plays a role in catalysis, particularly in the Rhodium- and Ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane. This process leads to the stereoselective synthesis of vinylboronates, showcasing its utility in fine-tuning chemical reactions (Murata et al., 2002).
Synthesis of Boron Capped Polyenes
The compound is also utilized in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have applications in producing boron-containing polyenes, which are explored for new materials in LCD technology and potential therapies for neurodegenerative diseases (Das et al., 2015).
Development of Silicon-Based Drugs
4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, a related compound, is key in synthesizing biologically active silicon-based drugs. This demonstrates the broader applications of these compounds in medicinal chemistry and drug development (Büttner et al., 2007).
Preparation and Handling
For practical applications, details about the preparation, handling, and storage of similar compounds are important. These compounds are generally stable to air and water and can be stored in solutions such as CH2Cl2 or toluene. They are commonly used as reagents in organic synthesis (Ramachandran & Gagare, 2010).
Electrochemical Properties
Electrochemical studies of related sulfur-containing organoboron compounds have revealed their lower oxidation potential compared to organoboranes. This property is vital for their use in electrochemical reactions and potentially in developing novel electrochemical sensors or catalysts (Tanigawa et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-Cyclohexylethylboronic acid pinacol ester, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the successful formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are known to be exceptionally mild and tolerant of various functional groups , which suggests that the compound’s action, efficacy, and stability are likely to be robust across a range of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
The study of cyclohexylethyl compounds is an active area of research, with potential applications in pharmaceuticals, materials science, and other fields. Future research will likely focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications .
Biochemische Analyse
Biochemical Properties
2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts used in Suzuki-Miyaura coupling. The nature of these interactions involves the formation of a complex between the boronic ester and the palladium catalyst, facilitating the transfer of the organic group from the boronic ester to the organic halide, resulting in the formation of a new carbon-carbon bond .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Boronic esters, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to changes in protein degradation and accumulation, which in turn can affect cell signaling and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of Suzuki-Miyaura coupling, the boronic ester forms a complex with the palladium catalyst, facilitating the transmetalation step where the organic group is transferred from the boronic ester to the palladium. This process is crucial for the formation of new carbon-carbon bonds. Additionally, boronic esters can inhibit enzymes such as proteasomes by forming reversible covalent bonds with the active site, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term effects on cellular function have not been extensively studied, but boronic esters are known to have prolonged inhibitory effects on enzymes such as proteasomes, which can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been thoroughly investigated. Boronic esters, in general, can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, high doses of boronic esters can cause significant inhibition of proteasome activity, leading to cellular stress and apoptosis. It is essential to determine the threshold doses that elicit beneficial versus toxic effects in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes such as palladium catalysts in the Suzuki-Miyaura coupling reaction, facilitating the formation of new carbon-carbon bonds. Additionally, boronic esters can be metabolized by cellular enzymes, leading to the formation of various metabolites. The specific metabolic pathways and enzymes involved in the metabolism of this compound have not been extensively studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. Boronic esters are generally lipophilic, allowing them to diffuse across cell membranes and accumulate in lipid-rich environments. They can interact with transporters and binding proteins, facilitating their distribution within cells. The specific transporters and binding proteins involved in the transport of this compound have not been identified .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its lipophilic nature. Boronic esters can accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets. Additionally, they can interact with specific targeting signals or post-translational modifications that direct them to particular organelles. The exact subcellular localization and its effects on the activity or function of this compound have not been thoroughly investigated .
Eigenschaften
IUPAC Name |
2-(2-cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h12H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDGYZAIIKCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




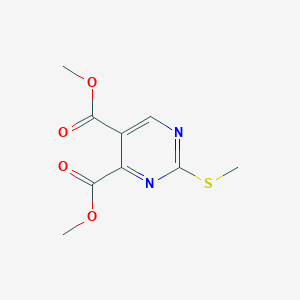
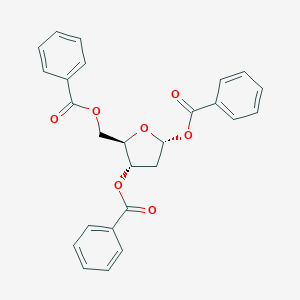
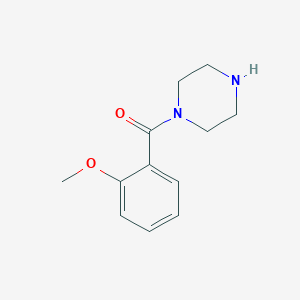
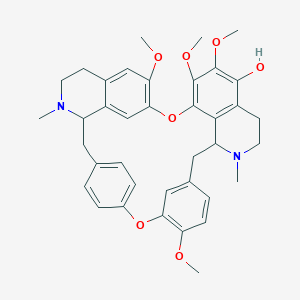
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
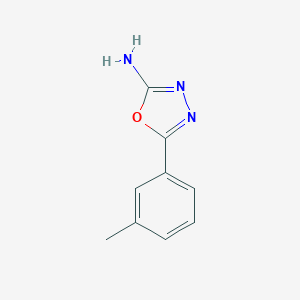

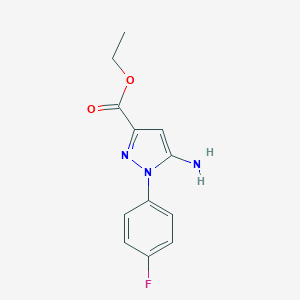
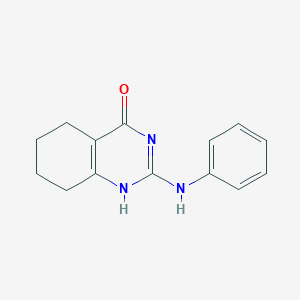
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)
